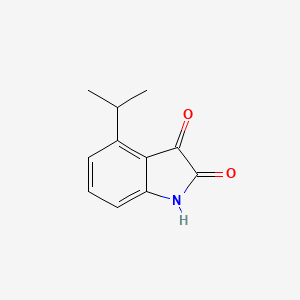
2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is an organic compound that features a pyridine ring substituted with an amine group and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with tetrahydro-2H-pyran-4-yl derivatives. One common method includes the use of tetrahydro-2H-pyran-4-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved may include inhibition of DNA repair enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the pyridine ring.
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine: Contains a piperidine ring instead of a pyridine ring.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline: Features an aniline group instead of a pyridine ring
Uniqueness
2-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is unique due to the presence of both a pyridine ring and a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
848580-48-3 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H14N2O/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2,(H2,11,12) |
InChI Key |
OWYLWJWVTYHWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B8771179.png)





![3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide](/img/structure/B8771226.png)



